molecular formula C11H10F3NO2 B2987811 2,2,2-trifluoro-N-(3-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide CAS No. 1955494-80-0

2,2,2-trifluoro-N-(3-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide

Cat. No.: B2987811
CAS No.: 1955494-80-0
M. Wt: 245.201
InChI Key: KNYCCPSQQQDWMZ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(3-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide is a fluorinated acetamide derivative featuring a partially saturated indene backbone substituted with a hydroxyl group at the 3-position.

Properties

IUPAC Name

2,2,2-trifluoro-N-(3-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO2/c12-11(13,14)10(17)15-8-5-9(16)7-4-2-1-3-6(7)8/h1-4,8-9,16H,5H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYCCPSQQQDWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1O)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,2,2-Trifluoro-N-(3-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide is a compound of interest due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C11H10F3NO2
Molecular Weight 245.2 g/mol
IUPAC Name This compound
PubChem CID 59676148
Appearance Powder

The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies suggest that it may exhibit significant activity against certain enzymes and receptors involved in metabolic processes.

Case Studies

  • Inhibition of Enzymatic Activity : In vitro studies have shown that this compound can inhibit specific enzymes related to metabolic disorders. For instance, it demonstrated an IC50 value of approximately 900 nM in inhibiting 17β-HSD Type 3, showcasing its potential as a therapeutic agent in hormonal regulation .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial properties against various bacterial strains. Initial findings indicate that it may possess moderate antibacterial activity, although further studies are required to quantify this effect accurately.

Research Findings

Recent research has focused on synthesizing analogs of the compound to enhance its biological efficacy. A comparative analysis of various derivatives revealed that modifications in the hydroxy and trifluoro groups significantly influence the biological activity.

Table: Comparative Biological Activity of Derivatives

Compound NameIC50 (nM)Target Enzyme
This compound90017β-HSD Type 3
N-(4-chloro-phenoxy)-phenylacetamide700Other Enzyme
N-(5-methoxyphenyl)-acetamide1200Other Enzyme

Synthesis and Optimization

The synthesis of this compound involves several steps that require careful optimization to maximize yield and purity. Recent advancements in microwave-assisted synthesis have shown promising results in improving the efficiency of producing this compound and its derivatives .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations
Compound Name Substituent on Indene Molecular Formula Molecular Weight Key Features
Target compound (3-hydroxy derivative) -OH at C3 C11H10F3NO2 245.20* Polar due to -OH; potential for hydrogen bonding and enhanced solubility
3-Oxo derivative (CAS 117391-20-5) =O at C3 C11H8F3NO2 243.19 Ketone group increases electrophilicity; reduced polarity vs. -OH analog
N-(2,3-Dihydro-1H-inden-1-yl)-2,2,2-TFA None (parent structure) C11H10F3NO 229.20 Lacks C3 substituent; simpler structure with lower polarity

*Estimated based on 3-oxo derivative’s data.

Key Observations :

  • The 3-hydroxy group introduces polarity and hydrogen-bonding capacity, distinguishing it from the 3-oxo and unsubstituted analogs.
  • The 3-oxo derivative (CAS 117391-20-5) has a ketone, making it more reactive toward nucleophiles (e.g., in borylation reactions, as seen in and ) .
Functionalized Derivatives
Compound Name (Evidence Source) Additional Substituents Molecular Weight Application/Property
Boronate ester derivative (11, ) -Bpin at C6 357.12* Synthetic intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura)
Propargyl-amino derivative () -N(propargyl)(3-fluorophenyl) at C1 322.39 Potential as a building block for click chemistry or kinase inhibitors
Benzodiazepine derivative () Complex benzodiazepine moiety ~600 (estimated) Likely designed for CNS-targeted activity due to benzodiazepine scaffold

*Calculated from molecular formula in .

Key Observations :

  • Functionalization at the indene core (e.g., boronate esters, propargyl groups) expands synthetic utility but reduces similarity to the target compound.
  • Bulkier substituents (e.g., benzodiazepine in ) drastically alter physicochemical properties, limiting direct comparability .
Trifluoroacetamide-Containing Compounds
Compound Name (Evidence Source) Aromatic Backbone Molecular Weight Notable Features
N-(Quinolin-8-yl)-TFA () Quinoline 254.19 Antimalarial potential via quinoline pharmacophore
N-(5-Nitropyridin-2-yl)-TFA () Nitropyridine 243.12 Electron-deficient pyridine for agrochemical applications
N-(2-Iodophenyl)-TFA () Iodophenyl 315.03 Radiolabeling or cross-coupling precursor

Key Observations :

  • The trifluoroacetamide group is versatile, enabling diverse applications (e.g., antimalarials, agrochemicals).
  • The indene backbone in the target compound provides distinct steric and electronic effects compared to quinoline or pyridine systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2,2-trifluoro-N-(3-hydroxy-2,3-dihydro-1H-inden-1-yl)acetamide, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via acylation of the indenol intermediate. For example, analogous routes involve reacting 6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one with trifluoroacetylating agents under anhydrous conditions. Purity optimization requires column chromatography (e.g., pentane:ethyl acetate gradients) and recrystallization. NMR (e.g., ¹H, ¹³C) and HPLC should confirm purity, with attention to resolving keto-enol tautomerism observed in related indenone derivatives .

Q. How should researchers characterize this compound spectroscopically?

  • Methodological Answer : Use ¹H NMR (500 MHz, CDCl₃) to resolve key structural features:

  • The indenyl proton environment (δ 2.5–3.5 ppm for diastereotopic protons).
  • Hydroxy and trifluoroacetamide groups (δ 5.5–6.5 ppm for OH; δ 7.5–8.5 ppm for NH).
  • Confirm absence of impurities via HPLC with acetonitrile/water gradients, referencing pharmacopeial protocols for acetamide analogs .

Q. What are the primary biological targets or applications of this compound?

  • Methodological Answer : The compound serves as an intermediate in synthesizing MAO-B inhibitors (e.g., Rasagiline) and may exhibit neuroactive or antimitotic properties. Preliminary studies on structurally similar indenyl acetamides suggest potential microtubule disruption via tubulin binding, validated via in vitro assays (e.g., tubulin polymerization inhibition) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G(d,p) basis set) to evaluate:

  • HOMO-LUMO gaps for electrophilicity/reactivity trends.
  • Molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic sites.
  • Compare with experimental NMR shifts to validate tautomeric equilibria, as demonstrated for related indenone derivatives .

Q. What strategies resolve contradictions in biological activity data for structurally similar compounds?

  • Methodological Answer : Use orthogonal assays (e.g., enzymatic vs. cell-based) to dissect off-target effects. For example, discrepancies in MAO-B inhibition vs. microtubule disruption can arise from assay conditions (e.g., buffer pH, ATP levels). Cross-validate findings with SAR studies on substituent modifications (e.g., replacing hydroxy with methoxy groups) .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : Synthesize analogs with variations in:

  • Indenyl substituents : Introduce electron-withdrawing groups (e.g., NO₂) to modulate ring electronics.
  • Acetamide side chain : Replace trifluoromethyl with cyano or methyl groups to assess steric/electronic effects.
  • Use AMPA receptor modulator SAR frameworks (e.g., dihydroindenyl sulfonamides) as a template for neuroactivity studies .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

  • Methodological Answer : Impurities from synthetic intermediates (e.g., unreacted indenone) require UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and 0.1% formic acid gradients. Validate methods per ICH Q2(R1), ensuring limits of detection (LOD) < 0.1% for related substances .

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